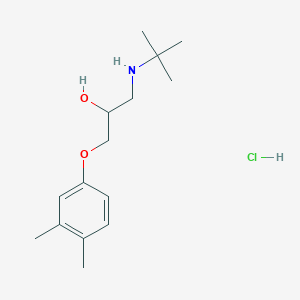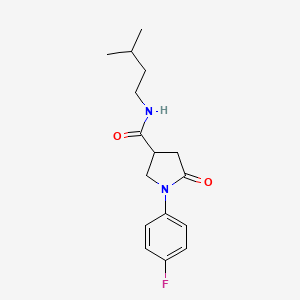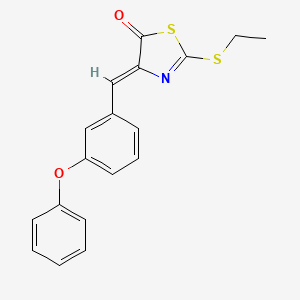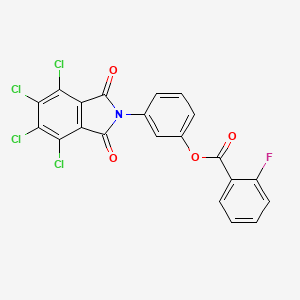![molecular formula C20H22BrNO4 B5211140 methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)
methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate, commonly known as BMN-190, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMN-190 belongs to the class of compounds known as histone deacetylase inhibitors (HDACIs) and has been shown to have promising results in various pre-clinical studies.
作用機序
BMN-190 works by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and HDAC inhibitors such as BMN-190 can alter the expression of genes involved in various cellular processes such as cell cycle, apoptosis, and inflammation. BMN-190 has also been shown to inhibit the activity of other non-histone proteins such as heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects
BMN-190 has been shown to have various biochemical and physiological effects such as induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis. BMN-190 has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in inflammatory diseases. In neurodegenerative disorders, BMN-190 has been shown to reduce neuronal cell death and improve motor function.
実験室実験の利点と制限
One of the main advantages of BMN-190 is its potent HDAC inhibitory activity, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of BMN-190 is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Another limitation of BMN-190 is its potential toxicity, which needs to be carefully evaluated in pre-clinical and clinical studies.
将来の方向性
There are several future directions for the research on BMN-190. One of the directions is the development of novel formulations that can improve its solubility and bioavailability. Another direction is the evaluation of its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, further studies are needed to evaluate its safety and toxicity in pre-clinical and clinical studies. Finally, the identification of novel HDAC inhibitors with improved potency and selectivity can also be a future direction for the research on BMN-190.
Conclusion
In conclusion, BMN-190 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMN-190 works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. BMN-190 has been shown to have promising results in various pre-clinical studies in cancer, neurodegenerative disorders, and inflammatory diseases. However, further studies are needed to evaluate its safety and toxicity in pre-clinical and clinical studies, and to identify novel HDAC inhibitors with improved potency and selectivity.
合成法
The synthesis of BMN-190 involves the reaction of 6-bromo-2-methoxynaphthalene with piperidine-4-carboxylic acid, followed by acetylation with acetic anhydride and methylation with methyl iodide. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained through purification using column chromatography.
科学的研究の応用
BMN-190 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, BMN-190 has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth in various cancer cell lines and animal models. In neurodegenerative disorders such as Huntington's disease, BMN-190 has been shown to improve motor function and reduce neuronal cell death. In inflammatory diseases such as rheumatoid arthritis, BMN-190 has been shown to reduce inflammation and joint destruction.
特性
IUPAC Name |
methyl 1-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4/c1-25-18-6-3-14-11-15(21)4-5-16(14)17(18)12-19(23)22-9-7-13(8-10-22)20(24)26-2/h3-6,11,13H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNVKHBDMULYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)N3CCC(CC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5211079.png)
![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5211087.png)
![N-{1-benzoyl-3-[4-(benzoylamino)phenyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5211088.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5211091.png)
![6-(2-bromo-5-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5211094.png)


![1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5211114.png)
![1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5211128.png)
![11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5211132.png)

![1-[4-(mesityloxy)butyl]pyrrolidine](/img/structure/B5211166.png)
![N-{2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5211172.png)